
Tos-gly-pro-lys-pna solution preparation and
working concentration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tos-gly-pro-lys-pna

Cat. No.: B1316574 Get Quote

Application Notes and Protocols: Tos-Gly-Pro-Lys-
pNA
For Researchers, Scientists, and Drug Development Professionals

Introduction
Tos-Gly-Pro-Lys-pNA (Nα-Tosyl-Glycyl-L-Prolyl-L-Lysine-p-nitroanilide) is a chromogenic

substrate widely utilized in biochemical assays to determine the activity of specific serine

proteases. Its primary application lies in the measurement of enzymes that exhibit trypsin-like

or plasmin-like activity, cleaving the peptide bond on the C-terminal side of the lysine residue.

This cleavage releases the yellow-colored p-nitroanilide (pNA), which can be quantified

spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the

enzymatic activity. These application notes provide detailed protocols for the preparation of

Tos-Gly-Pro-Lys-pNA solutions and its use in enzymatic assays.

Physicochemical Properties and Solubility
Proper preparation of the substrate solution is critical for accurate and reproducible results. The

following table summarizes the key properties of Tos-Gly-Pro-Lys-pNA.
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Property Value Source

Molecular Formula C₂₆H₃₄N₆O₇S (free base) [1]

Molecular Weight 574.65 g/mol (free base) [1]

Appearance Pale yellow solid [1]

Absorbance Maximum (λmax)

of pNA
405 nm [2]

Purity ≥98% [2][3]

Storage
Store at -20°C, desiccated.[1]

[4]

Solubility Data:

Solvent Solubility Source

DMSO 3 mg/mL [5]

Ethanol
50 mg/mL (heating may be

necessary)
[2][3][6]

Aqueous Buffers 6 mg/mL [1]

PBS (pH 7.2) 3 mg/mL [5]

Solution Preparation Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent

and then dilute it to the final working concentration in the assay buffer. This minimizes the

concentration of the organic solvent in the final reaction mixture.

Table for Preparing Stock Solutions:
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Desired Stock
Concentration

Mass of Tos-Gly-Pro-Lys-
pNA

Volume of Solvent

10 mM 5.75 mg 1 mL of DMSO

5 mM 2.87 mg 1 mL of DMSO

1 mM 0.57 mg 1 mL of DMSO

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Weigh out 5.75 mg of Tos-Gly-Pro-Lys-pNA powder.

Add 1 mL of high-purity DMSO.

Vortex or sonicate briefly to ensure complete dissolution. To aid solubility, the tube can be

warmed to 37°C.[4]

Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months

to avoid repeated freeze-thaw cycles.[1][4]

Working Solution Preparation
The working concentration of Tos-Gly-Pro-Lys-pNA can vary depending on the specific

enzyme and assay conditions. It is often used at a concentration close to its Michaelis-Menten

constant (Km) for the enzyme of interest.

Typical Working Concentrations:

Enzyme Typical Working Concentration Range

Plasmin 0.1 - 1 mM

Trypsin 0.1 - 0.5 mM

Achromobacter lyticus Protease Not specified, but used in assays.[7][8]

Protocol for Preparing a 1 mM Working Solution:
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Thaw an aliquot of the 10 mM stock solution in DMSO.

Dilute the stock solution 1:10 in the desired assay buffer (e.g., for a final volume of 1 mL, add

100 µL of 10 mM stock to 900 µL of assay buffer).

Mix thoroughly by gentle inversion.

The working solution should be prepared fresh before each experiment.

Enzymatic Assay Protocol: General Principles
The enzymatic assay is performed by incubating the enzyme with the Tos-Gly-Pro-Lys-pNA
substrate and measuring the increase in absorbance at 405 nm over time. The initial rate of the

reaction (V₀) is proportional to the enzyme concentration.

Enzymatic Cleavage of Tos-Gly-Pro-Lys-pNA

Tos-Gly-Pro-Lys-pNA Serine Protease
(e.g., Plasmin, Trypsin)

 Binds to
active site 

p-Nitroanilide (pNA)
(Yellow, Amax = 405 nm) Releases 

Tos-Gly-Pro-Lys

 Releases 

Click to download full resolution via product page

Caption: Enzymatic cleavage of Tos-Gly-Pro-Lys-pNA by a serine protease.

General Experimental Workflow
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1. Prepare Reagents
(Buffer, Enzyme, Substrate)

2. Set up Reaction Mixture
(Enzyme + Buffer)

3. Initiate Reaction
(Add Substrate)

4. Measure Absorbance at 405 nm
(Kinetic or Endpoint)

5. Analyze Data
(Calculate Reaction Rate)

Click to download full resolution via product page

Caption: General workflow for an enzymatic assay using Tos-Gly-Pro-Lys-pNA.

Detailed Experimental Protocol: Plasmin Activity
Assay
This protocol is a general guideline and may require optimization for specific experimental

conditions.

Materials:

Purified plasmin or sample containing plasmin activity

Tos-Gly-Pro-Lys-pNA stock solution (10 mM in DMSO)

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
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96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare Reagents:

Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C).

Prepare a fresh working solution of Tos-Gly-Pro-Lys-pNA at 2X the final desired

concentration (e.g., 0.5 mM) by diluting the stock solution in Assay Buffer.

Prepare serial dilutions of a plasmin standard of known concentration in Assay Buffer to

generate a standard curve. Dilute the unknown samples as needed.

Assay Setup:

In a 96-well microplate, add 50 µL of the plasmin standard dilutions or unknown samples

to the appropriate wells.

Include a blank control containing 50 µL of Assay Buffer instead of the enzyme.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate Reaction:

To each well, add 50 µL of the 2X Tos-Gly-Pro-Lys-pNA working solution to initiate the

reaction. The final volume in each well will be 100 µL, and the final substrate concentration

will be 0.25 mM.

Measurement:

Immediately place the microplate in a plate reader pre-heated to 37°C.

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes)

and then measure the final absorbance.
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Data Analysis:

For the kinetic assay, determine the initial reaction rate (V₀) by calculating the slope of the

linear portion of the absorbance vs. time plot (ΔA₄₀₅/min).

Subtract the rate of the blank control from the rates of the standards and samples.

Plot the V₀ of the plasmin standards against their concentrations to generate a standard

curve.

Determine the plasmin activity in the unknown samples by interpolating their V₀ values

from the standard curve.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low or no signal Inactive enzyme

Ensure proper storage and

handling of the enzyme. Use a

fresh aliquot.

Incorrect buffer pH

Verify the pH of the assay

buffer, as enzyme activity is

pH-dependent.

Substrate degradation

Prepare fresh substrate

working solutions for each

experiment.

High background
Spontaneous substrate

hydrolysis

Subtract the rate of the blank

(no enzyme) control.

Contaminating proteases in

the sample

Include appropriate protease

inhibitors for non-target

enzymes.[9]

Non-linear reaction rate Substrate depletion

Use a lower enzyme

concentration or a shorter

reaction time.

Enzyme instability

Check the stability of the

enzyme under the assay

conditions.

Conclusion
Tos-Gly-Pro-Lys-pNA is a reliable and convenient chromogenic substrate for assaying serine

proteases like plasmin and trypsin. Adherence to proper solution preparation and assay

protocols is essential for obtaining accurate and reproducible data. The protocols and data

presented in these application notes serve as a comprehensive guide for researchers in

academia and industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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